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Introduction

ADAM20 (A Disintegrin and Metalloproteinase Domain 20) is a member of the ADAM family of

transmembrane proteins.[1][2] These proteins are involved in various biological processes,

including cell-cell and cell-matrix interactions.[2] ADAM20 is predominantly expressed in the

testis and is believed to play a crucial role in fertilization, specifically in sperm-egg adhesion

and fusion.[1][3] Structurally, like other functional ADAMs, it contains a metalloprotease domain

that enables the cleavage of other cell-surface proteins, a process known as ectodomain

shedding.[3][4] This shedding can release or activate growth factors, cytokines, and receptors,

thereby influencing cellular signaling.[5] Dysregulation of some ADAM family members has

been linked to diseases like cancer, making them potential therapeutic targets and biomarkers.

[4][6]

Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique used to

measure the abundance of mRNA transcripts.[7][8] This method allows for the precise

quantification of ADAM20 gene expression, providing valuable insights for research in

reproductive biology, oncology, and drug development.[9] This document provides a detailed

protocol for the analysis of ADAM20 mRNA expression using a two-step RT-qPCR approach.

Principle of the Assay

The quantification of ADAM20 mRNA is achieved through a two-step process:
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Reverse Transcription (RT): Total RNA is extracted from cells or tissues and then reverse

transcribed into complementary DNA (cDNA). This cDNA library serves as the template for

the subsequent qPCR reaction.

Quantitative PCR (qPCR): The cDNA is amplified in the presence of specific primers for

ADAM20 and a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g.,

TaqMan). The qPCR instrument monitors the fluorescence intensity in real-time during each

amplification cycle. The cycle at which the fluorescence crosses a set threshold is known as

the Quantification Cycle (Cq) or Threshold Cycle (Ct).[9][10] The Cq value is inversely

proportional to the initial amount of target mRNA in the sample.[10]

Expression levels are typically normalized to one or more stable housekeeping genes

(reference genes) to correct for variations in RNA quality and quantity.[10] The relative

quantification of ADAM20 expression is often calculated using the comparative Cq (ΔΔCq)

method.[11]

Experimental Protocols
Total RNA Extraction
High-quality, intact RNA is essential for accurate gene expression analysis.

Materials:

Tissue or cell samples

TRIzol Reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

Chloroform

Isopropanol

75% Ethanol (prepared with nuclease-free water)

Nuclease-free water

DNase I, RNase-free
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Protocol (using TRIzol):

Homogenize tissue samples (50-100 mg) or cell pellets (5-10 x 10⁶ cells) in 1 mL of TRIzol

Reagent.

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and shake vigorously

for 15 seconds.

Incubate at room temperature for 3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase

containing the RNA.

Transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and

incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

(Optional but Recommended) DNase Treatment: To remove any contaminating genomic

DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An

A260/A280 ratio of ~2.0 is considered pure. Verify RNA integrity using gel electrophoresis
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or a Bioanalyzer.

Reverse Transcription (cDNA Synthesis)
Materials:

Total RNA (1 µg recommended)

Reverse transcriptase enzyme (e.g., RevertAid, SuperScript IV)

RT buffer (5x or 10x)

dNTP mix (10 mM)

Random hexamers or oligo(dT) primers

RNase inhibitor

Nuclease-free water

Protocol:

In a nuclease-free tube, combine the following:

Total RNA: 1 µg

Random Hexamer/Oligo(dT) primers: 1 µL

10 mM dNTP mix: 1 µL

Nuclease-free water: to a total volume of 12 µL

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute. This step helps to

denature RNA secondary structures.

Prepare a master mix for the reverse transcription reaction:

5x RT Buffer: 4 µL
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RNase Inhibitor: 1 µL

Reverse Transcriptase: 1 µL

Nuclease-free water: 2 µL

Add 8 µL of the master mix to the 12 µL RNA/primer mix from step 1, for a total reaction

volume of 20 µL.

Incubate the reaction according to the reverse transcriptase manufacturer's

recommendations (e.g., 25°C for 10 min, 42°C for 60 min, followed by enzyme inactivation

at 70°C for 10 min).

The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g.,

1:5 or 1:10) with nuclease-free water before use in qPCR.

Quantitative PCR (qPCR)
Materials:

Synthesized cDNA

2x SYBR Green qPCR Master Mix

ADAM20 Forward and Reverse primers (10 µM)

Housekeeping gene Forward and Reverse primers (10 µM)

Nuclease-free water

qPCR-compatible plates/tubes

Primer Design: Primers should be designed to span an exon-exon junction to avoid

amplification of any contaminating genomic DNA.
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Gene Primer Sequence (5' to 3') Amplicon Size (bp)

Human ADAM20

Forward:TGG GCA AGA GAG

AAG GAC AAReverse:TCA

GGC TGG TGT TGA AGT C

125

Human GAPDH

Forward:GAA GGT GAA GGT

CGG AGT CReverse:GAA

GAT GGT GAT GGG ATT TC

226

Human ACTB

Forward:CTA CGT CGC CCT

GGA CTT CGA

GCReverse:GAT GGA GCC

GCC GAT CCA CAC G

171

qPCR Protocol:

Prepare a reaction master mix for each gene (ADAM20 and housekeeping gene) to

ensure consistency across wells. For a single 20 µL reaction:

2x SYBR Green Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

Nuclease-free water: 7 µL

Aliquot 18 µL of the master mix into each well of a qPCR plate.

Add 2 µL of diluted cDNA to each well.

Include the following controls:

No Template Control (NTC): Add 2 µL of nuclease-free water instead of cDNA to check

for contamination.

No Reverse Transcription Control (-RT): Use an RNA sample that did not undergo

reverse transcription to check for genomic DNA contamination.
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Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

Set up the thermal cycling program. A typical program is:

Initial Denaturation: 95°C for 5-10 minutes

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds

Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis
The relative expression of ADAM20 mRNA is determined using the comparative Cq (ΔΔCq)

method.

Normalization (ΔCq): Normalize the Cq value of ADAM20 to the Cq value of the

housekeeping gene (HKG) for each sample.

ΔCq = Cq(ADAM20) - Cq(HKG)

Calibration (ΔΔCq): Calculate the difference between the ΔCq of the test sample and the

ΔCq of the control sample.

ΔΔCq = ΔCq(Test Sample) - ΔCq(Control Sample)

Fold Change Calculation: Determine the relative expression level.

Fold Change = 2^(-ΔΔCq)

Table 1: Example qPCR Raw Cq Values
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Sample ID Replicate ADAM20 Cq GAPDH Cq

Control 1 25.41 18.22

Control 2 25.35 18.31

Control 3 25.49 18.25

Treated 1 23.15 18.29

Treated 2 23.25 18.35

Treated 3 23.19 18.24

Table 2: Data Analysis using the ΔΔCq Method

Sample ID
Avg.
ADAM20 Cq

Avg.
GAPDH Cq

ΔCq ΔΔCq
Fold
Change
(2⁻ΔΔCq)

Control 25.42 18.26 7.16 0.00
1.00

(Reference)

Treated 23.20 18.29 4.91 -2.25 4.76

The results in Table 2 indicate that ADAM20 mRNA expression in the "Treated" group is

approximately 4.76 times higher than in the "Control" group.
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Caption: Workflow for ADAM20 mRNA expression analysis by RT-qPCR.
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Caption: General signaling mechanism of ADAM proteases like ADAM20.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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